molecular formula C17H15N5O B2386331 (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine CAS No. 1171862-52-4

(2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Cat. No.: B2386331
CAS No.: 1171862-52-4
M. Wt: 305.341
InChI Key: GNPGRPRBRJWMBN-UHFFFAOYSA-N
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Description

(2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound features a complex structure that includes a furylmethyl group, a methylphenyl group, and a pyrazolo[4,5-e]pyrimidin-4-ylamine core.

Biochemical Analysis

Biochemical Properties

The compound (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine has been found to interact with enzymes such as CDK2 . These interactions are crucial in biochemical reactions, particularly in the context of cancer treatment .

Cellular Effects

In cellular processes, this compound has shown significant effects. It has been observed to inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It has been found to inhibit CDK2/cyclin A2, which is a key component in cell proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are yet to be fully explored. It has been observed to have significant inhibitory activity against CDK2/cyclin A2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity. This may include the use of automated reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazolo[4,5-e]pyrimidine core can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furylmethyl and methylphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group may yield furylcarboxylic acid, while reduction of the pyrazolo[4,5-e]pyrimidine core may produce various hydrogenated derivatives.

Scientific Research Applications

(2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Furylmethyl)[1-(2-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
  • (2-Furylmethyl)[1-(2-fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
  • (2-Furylmethyl)[1-(2-bromophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Uniqueness

What sets (2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine apart from similar compounds is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the methyl group on the phenyl ring can influence its interaction with molecular targets and its overall stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-12-5-2-3-7-15(12)22-17-14(10-21-22)16(19-11-20-17)18-9-13-6-4-8-23-13/h2-8,10-11H,9H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPGRPRBRJWMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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